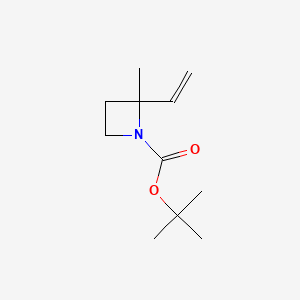

Tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate

Description

Tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is characterized by a tert-butoxycarbonyl (Boc) group at the 1-position, which serves as a protective group for amines, and substituents at the 2-position: an ethenyl (vinyl) group and a methyl group. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science due to its strained azetidine ring and versatile reactivity.

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C11H19NO2/c1-6-11(5)7-8-12(11)9(13)14-10(2,3)4/h6H,1,7-8H2,2-5H3 |

InChI Key |

MLFMANDNSASEGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable amine with a halogenated compound can lead to the formation of the azetidine ring.

Introduction of the Ethenyl Group: The ethenyl group can be introduced through various methods, such as the Wittig reaction or olefination reactions.

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of biological processes and as a potential precursor for bioactive molecules.

Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Azetidine Derivatives

Reactivity and Stability

- Ethenyl vs. Ethynyl Groups: The ethenyl group in the main compound enables conjugation and participation in Diels-Alder reactions, whereas the ethynyl group in tert-butyl 3-ethynylazetidine-1-carboxylate () is suited for Sonogashira coupling or cycloaddition due to its linear geometry .

- Amino vs. Ethenyl Substitution: The amino group in tert-butyl 3-amino-2-methylazetidine-1-carboxylate () allows for hydrogen bonding and nucleophilic reactions, contrasting with the electrophilic nature of the ethenyl group .

Biological Activity

Tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique azetidine structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 243.3 g/mol. The compound features a tert-butyl group, an ethenyl substituent, and a carboxylate functionality, contributing to its structural diversity and potential reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate various cellular pathways, including:

- Oxidative Stress Pathways: It has been noted for potential inhibition of oxidative stress, which is linked to various diseases.

- Inflammatory Responses: Research indicates that it may influence inflammatory pathways, offering therapeutic prospects in conditions characterized by chronic inflammation.

- Cellular Signaling: Interaction with cellular signaling pathways could lead to alterations in cell proliferation and apoptosis, making it a candidate for cancer research.

Antioxidant Activity

A study evaluating the antioxidant potential of related compounds suggests that tert-butyl derivatives exhibit notable free radical scavenging abilities. The Ferric Reducing Antioxidant Power (FRAP) assay demonstrated significant activity, indicating that this compound could mitigate oxidative damage in biological systems .

Enzyme Interaction Studies

In vitro studies have shown that the compound interacts with various enzymes, potentially acting as an inhibitor or modulator. This interaction is crucial for understanding its therapeutic applications in drug development .

Case Study 1: Antioxidant Potential

In a comparative study on the antioxidant activity of azetidine derivatives, this compound was found to exhibit superior DPPH radical scavenging activity compared to other tested compounds. The results indicated a concentration-dependent increase in antioxidant capacity, suggesting its potential use as a natural antioxidant in pharmaceuticals .

| Compound | DPPH Scavenging Activity (IC50 µg/mL) |

|---|---|

| This compound | 89.3 |

| Control (BHA) | 45.0 |

Case Study 2: Anti-inflammatory Effects

Research exploring the anti-inflammatory properties of azetidine derivatives highlighted the ability of this compound to inhibit pro-inflammatory cytokines in cell cultures. This suggests its potential for therapeutic applications in inflammatory diseases such as arthritis .

Applications in Drug Development

The unique structural features of this compound position it as a promising candidate for further exploration in drug development:

- Pharmaceutical Synthesis: Its role as a building block for synthesizing more complex molecules can facilitate the design of novel therapeutics.

- Therapeutic Agent: Given its antioxidant and anti-inflammatory properties, it holds potential as a therapeutic agent for conditions involving oxidative stress and inflammation.

- Research Tool: Its interactions with biological targets make it valuable for studying mechanisms underlying various diseases.

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 2-ethenyl-2-methylazetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

- Ring functionalization : Introduction of the ethenyl and methyl groups via nucleophilic substitution or coupling reactions, often using catalysts like triethylamine or palladium complexes .

- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Solvents such as tetrahydrofuran (THF) or dichloromethane are commonly employed .

- Purification : Column chromatography or recrystallization in solvents like hexane/ethyl acetate mixtures ensures high purity .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

- NMR spectroscopy : H and C NMR identify substituents on the azetidine ring and confirm Boc protection .

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths, angles, and stereochemistry. For example, the tert-butyl group’s axial/equatorial conformation can be determined via low-temperature NMR or DFT calculations .

Q. What safety precautions are recommended when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of ethenyl group introduction?

- Kinetic vs. thermodynamic control : Adjust temperature and solvent polarity to favor ethenylation. For example, using polar aprotic solvents (e.g., DMF) at 0–25°C minimizes side reactions .

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling efficiency. Monitor reaction progress via TLC or HPLC .

Q. How do computational methods assist in predicting the compound’s hydrogen bonding patterns?

- DFT calculations : Simulate intermolecular interactions (e.g., C=O···H–N) to predict crystal packing. Explicit solvent models are critical for accuracy .

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., rings or chains) to understand aggregation behavior, as demonstrated in azetidine derivatives .

Q. What strategies resolve data contradictions in crystallographic studies of this compound?

- High-resolution data collection : Use synchrotron radiation to enhance diffraction quality. SHELXL refinement (with twin-law corrections) addresses disorder in the tert-butyl group .

- Dynamic NMR analysis : Low-temperature experiments (e.g., –80°C in CDCl) resolve conformational equilibria, clarifying axial/equatorial preferences .

Q. How does the compound’s stability under varying pH and temperature conditions impact synthetic workflows?

- pH-dependent hydrolysis : The Boc group is stable in neutral conditions but cleaved under acidic (e.g., HCl/dioxane) or basic (NaOH/MeOH) conditions. Kinetic studies using UV-Vis spectroscopy quantify degradation rates .

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>150°C), guiding reaction scalability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.